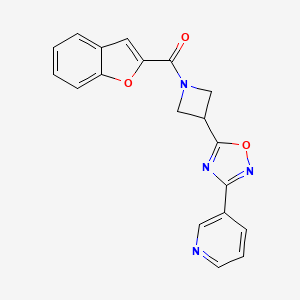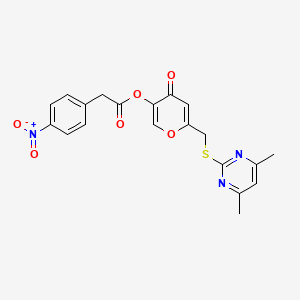
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate is a useful research compound. Its molecular formula is C20H17N3O6S and its molecular weight is 427.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Insecticidal Activity
- Researchers have explored the synthesis of compounds related to 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate, particularly focusing on their potential insecticidal properties. The insecticidal activity of such compounds against Pseudococcidae insects and their antibacterial potential has been a subject of interest (Deohate & Palaspagar, 2020).
Anticancer Properties
- Another significant area of research is the exploration of the anticancer activity of these compounds. Studies have been conducted to assess their effectiveness against various cancer cell lines, such as the MCF-7 human breast adenocarcinoma cell line, revealing promising antitumor activities (Abdellatif et al., 2014).
Antiviral Applications
- The antiviral potential of compounds structurally similar to this compound has been investigated, particularly against viruses like Herpes Simplex Virus type-1 (HSV-1). Such research offers insights into the development of new antiviral agents (Shamroukh et al., 2007).
Supramolecular Chemistry
- The role of similar compounds in supramolecular chemistry, particularly their dimerization properties via hydrogen bonding, has been studied. This area of research is crucial for understanding molecular interactions and designing new materials (Beijer et al., 1998).
Antimicrobial Properties
- The antimicrobial properties of these compounds are also significant. Studies have been conducted to evaluate their efficacy against various bacteria and fungi, leading to potential applications in developing new antimicrobial agents (Reddy et al., 2010).
Analgesic and Antipyretic Activities
- The analgesic and antipyretic activities of these compounds have been researched, providing valuable information for the development of new medications for pain and fever management (Antre et al., 2011).
作用機序
The mechanism of action of these compounds often involves interaction with various biological targets, leading to changes in cellular processes and pathways. The specific targets and mechanisms can vary widely depending on the specific structure and functional groups present in the compound .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can greatly influence the bioavailability and efficacy of a compound. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The action of a compound can also be influenced by environmental factors. For example, factors such as pH, temperature, and the presence of other substances can affect the stability of the compound and its interaction with its targets .
特性
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-12-7-13(2)22-20(21-12)30-11-16-9-17(24)18(10-28-16)29-19(25)8-14-3-5-15(6-4-14)23(26)27/h3-7,9-10H,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGQTUSUBUFROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
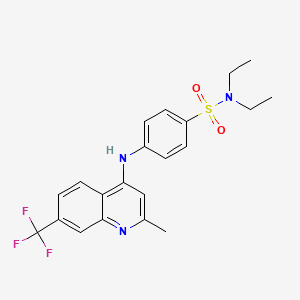
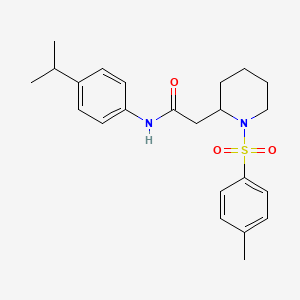


![4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2722630.png)
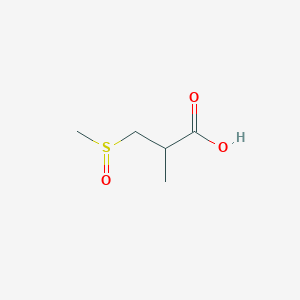
![4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B2722632.png)
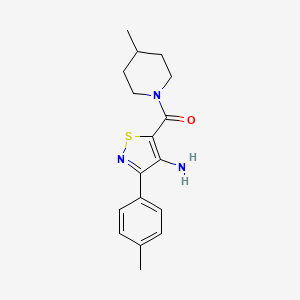
![Spiro[3.5]nonan-2-amine hydrochloride](/img/structure/B2722634.png)

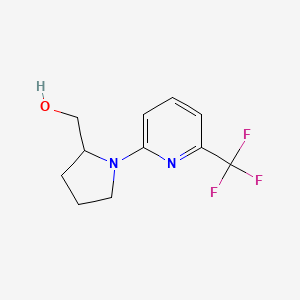
![Ethyl 2-[6-acetamido-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2722644.png)

